B1574183 CBT-1

CBT-1

Cat. No.: B1574183
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBT-1 is a bisbenzylisoquinoline compound that acts as a potent and selective antagonist of P-glycoprotein (P-gp/MDR1/ABCB1), an ATP-binding cassette (ABC) multidrug transporter . Its primary research value lies in investigating mechanisms to overcome multidrug resistance (MDR) in cancer cells . Overexpression of P-gp in tumors actively effluxes a wide range of chemotherapeutic agents, reducing intracellular drug accumulation and conferring a MDR phenotype that is a major obstacle to effective treatment . In laboratory studies, this compound has demonstrated potent and durable inhibition of P-gp efflux activity . A key characteristic noted in phase I clinical studies is that this compound did not alter the pharmacokinetics of co-administered drugs like paclitaxel, suggesting it may circumvent certain complicating drug-drug interactions in a research setting . This profile makes this compound a valuable pharmacological tool for scientists exploring strategies to resensitize resistant cancer cells and improve the efficacy of conventional chemotherapy drugs. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Appearance

Solid powder

Synonyms

CBT1; NONE

Origin of Product

United States

Comparison with Similar Compounds

Clostridium butyricum CBT-1

This is a Gram-positive, anaerobic bacterial strain isolated for its biohydrogen (H₂) production capabilities. It hydrolyzes lignocellulosic biomass (e.g., rice straw, kitchen waste) via amylase, cellulase, and peroxidase enzymes, achieving high H₂ yields without requiring chemical pretreatment of substrates . Key attributes include:

  • Enzyme Activity: 82.4% decolorization of Azure B and 78.5% of crystal violet dyes, indicating robust ligninolytic and cellulolytic activity .
  • H₂ Yield : Up to 393.18 NmL/gVS from glucose and 263.3 NmL/gVS from kitchen waste, outperforming untreated biomass by 180–240% .
  • Metabolic Efficiency : Complete consumption of volatile fatty acids (VFAs) during glucose/starch fermentation, with butyrate and acetate pathways linked to H₂ production .

This compound® (Bisbenzylisoquinoline Alkaloid)

A natural product in the bisbenzylisoquinoline (BBIQ) alkaloid class, this compound® inhibits P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), reversing chemotherapy resistance in cancer cells . Key mechanisms include:

  • Pgp Inhibition : At 1 μM, it fully blocks rhodamine and mitoxantrone transport, outperforming valspodar and tariquidar in potency .

Clostridium butyricum this compound vs. Other Biohydrogen-Producing Strains

Table 1: H₂ Yield Comparison Across Microbial Strains
Strain Substrate H₂ Yield (NmL/gVS) Pretreatment Required? Reference
C. butyricum this compound Rice straw hydrolysate 197.4 No
C. thermocellum Untreated cornstalk 61.4 No
C. saccharolyticus Wheat straw (130°C) 68.1 Yes (thermal/acid)
Mixed anaerobic sludge Agricultural waste 75.0 Yes (chemical)
Brevibacillus agri AN-3 Wheat straw ~293.7% increase No

Key Findings :

  • This compound produces 357% higher H₂ from rice straw than untreated substrates, surpassing C. thermocellum and mixed cultures .
  • Unlike C.
  • VFA consumption in this compound (zero residual VFA in glucose/starch assays) indicates superior metabolic efficiency compared to co-cultures .

This compound® vs. Other Pgp/MRP1 Inhibitors

Table 2: Inhibitory Efficacy of ABC Transporter Modulators
Compound Target IC₅₀ (μM) Key Mechanism Reference
This compound® Pgp/MRP1 0.1–1.0 Blocks IAAP photolabeling; stimulates ATPase
Tariquidar Pgp 0.05 Non-competitive inhibition
Valspodar Pgp 0.3 Competitive substrate binding
MK-571 MRP1 10.0 Leukotriene receptor antagonism

Key Findings :

  • This compound® achieves complete Pgp inhibition at 1 μM , comparable to tariquidar but with broader MRP1 activity .
  • In clinical serum samples, this compound® maintains Pgp inhibition for 1+ hours post-administration, supporting its pharmacokinetic stability .

This compound Transporter in Neurospora crassa vs. Homologs

In N. crassa, this compound is a cellobionic acid transporter. Key comparisons:

  • R438 Residue : Critical for substrate specificity; mutations (R438A/N) abolish transport activity, unlike homologs CDT-1 and CDT-2 .
  • Engineering in Yeast: Co-expression with gluconokinase (GnK) enables cellobionic acid utilization in S. cerevisiae, a feat unmatched by native yeast transporters .

Preparation Methods

Synthetic Route and Key Steps

The synthesis of CBT-1 is typically achieved through a sequence of alkylation, conjugation, and deprotection steps starting from commercially available 2-cyano-6-hydroxy-benzothiazole. The process is outlined as follows:

  • Step 1: O-Alkylation of 2-cyano-6-hydroxy-benzothiazole
    The starting material undergoes O-alkylation with 2,6-bis(bromomethyl)pyridine under basic conditions using cesium carbonate as a base. This yields an intermediate CBT-pyridinyl compound with a 69% yield.

  • Step 2: N-Alkylation with NODA Chelator
    The intermediate is then N-alkylated with a bis-tert-butyl protected NODA chelator under reflux conditions, producing a protected NODA-pyCBT compound in 88% yield.

  • Step 3: Deprotection
    Acidic treatment removes the tert-butyl protecting groups, yielding the final this compound compound with an 85% yield. Thioanisole is used as a cation scavenger during this step to protect the cyano group from degradation.

This synthetic route is summarized in the following table:

Step Reaction Type Reagents/Conditions Product Yield (%)
1 O-Alkylation 2,6-bis(bromomethyl)pyridine, Cs2CO3 CBT-pyridinyl intermediate 69
2 N-Alkylation Bis-tert-butyl NODA, reflux Protected NODA-pyCBT 88
3 Deprotection Acidic conditions, thioanisole This compound 85

Preparation of Related Intermediates and Conjugates

  • The amino-CBT intermediate is synthesized from 2-cyano-6-hydroxy-benzothiazole by previously established methods.
  • This intermediate is conjugated with chelators such as DOTA-NHS or NODAGA-NHS under mild basic conditions to yield CBT-functionalized chelators.
  • The this compound compound is favored for its ease of monitoring during synthesis compared to other analogs, making it a practical choice for radiolabeling applications.

Radiolabeling with Gallium-68 and Stability

This compound is often used as a bifunctional chelator for radiolabeling with the positron emitter gallium-68 (^68Ga), enabling its use in positron emission tomography (PET) imaging.

  • Radiolabeling Procedure:
    ^68GaCl_3 solution is mixed with this compound in DMSO and sodium acetate buffer (pH 5.5) and incubated at 90 °C with shaking for 15 minutes.

  • Purification:
    The reaction mixture is cooled and passed through a C-18 cartridge, washed to remove unchelated ^68Ga, and eluted with ethanol to obtain the radiolabeled product.

  • Stability Studies:
    The ^68Ga-labeled this compound compound shows high stability in phosphate-buffered saline (PBS) at pH 7.4 over 2 hours at 37 °C, with over 98% intact complex even in the presence of a large excess of EDTA, indicating strong chelation and suitability for in vivo applications.

Solid Phase Peptide Synthesis (SPPS) for Functionalized Derivatives

For conjugation with biomolecules, this compound derivatives containing 1,2-aminothiol moieties are synthesized via Fmoc-based SPPS:

  • Immobilization of Fmoc-protected dipeptides onto Rink amide MBHA resin.
  • Sequential coupling of protected amino acids and functional groups.
  • Final conjugation with acetazolamide intermediates via Cu(I)-catalyzed Huisgen cycloaddition.
  • Cleavage and global deprotection with trifluoroacetic acid (TFA) mixtures.
  • Purification by high-performance liquid chromatography (HPLC) yields pure products with >95% purity.

Summary Table of Key Preparation Data

Compound/Step Conditions/Methods Yield (%) Notes
CBT-pyridinyl intermediate O-alkylation with 2,6-bis(bromomethyl)pyridine, Cs2CO3 69 Base-mediated alkylation
Protected NODA-pyCBT N-alkylation with bis-tert-butyl NODA, reflux 88 High yield, reflux conditions
This compound Acidic deprotection with thioanisole 85 Protects cyano group during deprotection
Radiolabeling with ^68Ga 90 °C, 15 min incubation, sodium acetate buffer pH 5.5 N/A >98% stability in PBS, EDTA challenge
SPPS of functionalized CBT derivatives Fmoc-SPPS, Cu(I)-catalyzed click chemistry, TFA cleavage 32-37 High purity (>95%) after HPLC purification

Research Findings and Optimization Notes

  • The use of thioanisole as a cation scavenger during deprotection is critical to prevent degradation of the cyano group, ensuring high purity and yield.
  • The NODA-pyridine analog (this compound) is more easily monitored during synthesis compared to other CBT-chelator conjugates, facilitating quality control.
  • Radiolabeling conditions have been optimized to accommodate the short half-life of ^68Ga, achieving high radiochemical yields and stability suitable for clinical imaging.
  • The stability of the radiolabeled complexes in physiological conditions supports their use in further bioconjugation and in vivo applications.
  • Solid-phase synthesis protocols enable efficient preparation of this compound derivatives functionalized with biologically relevant moieties, expanding the compound’s utility.

Q & A

Basic Research Questions

Q. What experimental methodologies are foundational for evaluating CBT-1’s efficacy in reversing multidrug resistance (MDR) in cancer cells?

  • Methodological Answer : Begin with in vitro cytotoxicity assays using drug-resistant cell lines (e.g., SW620 Ad20 cells) to measure dose-modifying factors (DMFs) when this compound is co-administered with chemotherapeutics like paclitaxel or vinblastine . Flow cytometry is critical for quantifying P-glycoprotein (Pgp) inhibition via rhodamine-123 retention assays . Include ATPase activity assays to confirm this compound’s interaction with Pgp .
  • Example Data :

Cell LineDrug (IC₅₀ without this compound)IC₅₀ with this compound (1 μM)DMF
SW620 Ad20Vinblastine (120 nM)15 nM8.0
MDR-19Depsipeptide (85 nM)10 nM8.5
Source: Adapted from cytotoxicity assays in Table 1

Q. How do researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to standardized protocols for cell culture (e.g., SW620 parental vs. drug-selected lines) and serum sample handling (e.g., pre-/post-CBT-1 administration in clinical trial participants) . Report equipment specifications (manufacturer, model) and assay conditions (incubation time, temperature) to enable replication . Use triplicate measurements and statistical validation (e.g., standard deviation in fluorescence intensity assays) .

Advanced Research Questions

Q. How can conflicting data on this compound’s specificity for ABCB1 vs. ABCC1 transporters be resolved?

  • Methodological Answer : Conduct comparative inhibition studies using isoform-specific substrates:

For ABCB1 (Pgp): Rhodamine-123 or calcein-AM .

For ABCC1 (MRP1): Fluorescent probes like CMFDA .
Validate with competitive photoaffinity labeling using [¹²⁵I]-IAAP for Pgp binding . Note that this compound shows no activity against ABCG2, confirmed via mitoxantrone accumulation assays .

  • Critical Analysis : Contradictions may arise from variations in cell line selection (e.g., transfected vs. drug-selected models) or serum components (e.g., patient serum vs. fetal bovine serum) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound combination therapies?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Apply the Chou-Talalay method for synergy quantification (Combination Index <1 indicates synergy) . Report confidence intervals for DMFs to assess clinical relevance .

Clinical and Translational Research

Q. What are the key design considerations for this compound clinical trials to avoid pitfalls seen in earlier MDR modulator studies?

  • Methodological Answer : Prioritize patient stratification based on tumor ABCB1/ABCC1 expression levels. Use pharmacokinetic monitoring to ensure therapeutic this compound concentrations (e.g., 1 μM in serum) without off-target toxicity . Reference adaptive trial designs to adjust dosing based on interim safety/efficacy data .

Data and Resource Guidelines

Q. How should researchers ethically source and validate this compound-related data?

  • Methodological Answer : Obtain clinical trial data from primary sources (e.g., NCT-registered studies) or peer-reviewed journals. Avoid non-academic platforms like BenchChem. For preclinical data, cross-validate using publicly available datasets (e.g., CCLE for cell line genomics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.